molecular formula C9H4BrClN2O2 B1289021 7-Bromo-4-chloro-3-nitroquinoline CAS No. 723280-98-6

7-Bromo-4-chloro-3-nitroquinoline

Cat. No.: B1289021
CAS No.: 723280-98-6
M. Wt: 287.5 g/mol
InChI Key: KGTVATADCQABRD-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-3-nitroquinoline (CAS 723280-98-6) is a halogenated quinoline derivative characterized by bromine at position 7, chlorine at position 4, and a nitro group at position 3. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features—halogens and a nitro group—enhance reactivity, making it a valuable precursor for nucleophilic substitutions or catalytic coupling reactions. Industrial suppliers like Beijing Bellble Chemical and Tianjin Yongsheng Bio-Technology list this compound with a purity of ≥95% and a molecular weight of 287.5 g/mol .

Preparation Methods

Step One: Nitration

  • Starting Material : 7-bromonaphthyridin-4-ol
  • Reagents : Fuming nitric acid
  • Conditions : Reflux for 3 hours
  • Process :
    • The starting material is treated with fuming nitric acid under reflux conditions, which introduces a nitro group into the aromatic system.
    • After the reaction, the mixture is cooled and neutralized. The resulting precipitate is filtered, washed, and dried to yield 7-bromo-3-nitronaphthyridin-4-ol as a yellow crystalline solid.

Step Two: Chlorination

  • Starting Material : 7-bromo-3-nitroquinolin-4-ol
  • Reagents : Phosphoryl chloride (POCl₃), anhydrous DMF (N,N-dimethylformamide)
  • Conditions : Heated under nitrogen atmosphere at 120°C for 3 hours
  • Process :
    • The nitrated compound is suspended in POCl₃ and treated with anhydrous DMF.
    • The mixture is heated until the solid dissolves completely. Upon cooling, the reaction mixture is filtered to isolate the solids.
    • The resulting solids are washed with water and subjected to solvent extraction using dichloromethane (CH₂Cl₂) and a saturated aqueous solution of sodium carbonate (Na₂CO₃).
    • The organic layer is separated, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to yield 7-bromo-4-chloro-3-nitroquinoline as a beige solid.

Summary of Reaction Conditions

Step Starting Material Reagents Temperature Time Yield (%)
1 7-bromonaphthyridin-4-ol Fuming nitric acid Reflux 3 hours Not specified
2 7-bromo-3-nitroquinolin-4-ol POCl₃, anhydrous DMF 120°C 3 hours ~81%

The final product's yield from the chlorination step typically ranges around 81%, with purification steps ensuring high purity levels suitable for pharmaceutical applications. Characterization techniques such as NMR spectroscopy confirm the structure and purity of the synthesized compound.

Characterization Data

Property Value
Molecular Formula C₉H₄BrClN₂O₂
Molecular Weight 287.5 g/mol
NMR Spectroscopy Signals at δ 9.26 (s, 1H), δ 8.41 (d), δ 8.30 (d), δ 7.90 (dd)

This compound serves as a precursor for various derivatives that exhibit immunomodulatory effects. Its derivatives have been evaluated for their potential in treating proliferative disorders like cancer and pain-related conditions due to their ability to inhibit TNF-alpha production.

Chemical Reactions Analysis

7-Bromo-4-chloro-3-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different functional groups.

Common reagents used in these reactions include sodium borohydride for reduction and bromine or chlorine for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-4-chloro-3-nitroquinoline is crucial in pharmaceutical synthesis applications. It serves as a key component in the development of NLRP3 modulators and sodium channel inhibitors . These derived compounds show promise in treating proliferative disorders like cancer and pain disorders. Additionally, the compound exhibits immunomodulatory properties and holds potential in treating viral infections and cancer . Its derivatives are also evaluated for their inhibitory effects on TNF-α, highlighting its importance in therapeutic development.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-3-nitroquinoline involves its role as a modulator of biological targets. For instance, it functions as an NLRP3 modulator, which is crucial in combating proliferative disorders . The compound’s derivatives inhibit voltage-gated sodium channels, specifically Nav1.7, which play a significant role in the transmission of pain signals . These actions are mediated through specific molecular targets and pathways, making the compound valuable in therapeutic applications.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 7-bromo-4-chloro-3-nitroquinoline with structurally related quinoline derivatives:

Compound Name CAS No. Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound 723280-98-6 Br (C7), Cl (C4), NO₂ (C3) 287.5 Not reported Intermediate for pharmaceuticals
6-Bromo-4-chloro-3-nitroquinoline 723281-72-9 Br (C6), Cl (C4), NO₂ (C3) 287.497 Not reported Similar reactivity; positional isomer of the above
4-Bromo-3-chloroquinoline 1209339-16-1 Br (C4), Cl (C3) 242.5 Not reported Simpler halogenation pattern; used in ligand synthesis
3-Bromo-4-chloro-6-fluoroquinoline 1204810-93-4 Br (C3), Cl (C4), F (C6) 260.49 Not reported Fluorine enhances metabolic stability
7-Chloro-N-(substituted phenyl)quinolin-4-amine derivatives Varied Cl (C7), NH₂ (C4), aryl groups ~500–600 180–300 Higher melting points due to hydrogen bonding; antifungal/antimalarial activity

Key Observations :

  • Positional Isomerism: Bromine at C6 (vs.
  • Functional Groups: Nitro groups (e.g., in this compound) increase molecular weight and polarity compared to non-nitrated analogs like 4-bromo-3-chloroquinoline .
  • Thermal Stability: Amino-substituted derivatives (e.g., compound 26 in ) exhibit higher melting points (296–298°C) due to intermolecular hydrogen bonding, unlike nitro-substituted quinolines .

Q & A

Basic Research Questions

Q. What are the key structural features and analytical methods for verifying the purity of 7-bromo-4-chloro-3-nitroquinoline?

  • Methodological Answer : The compound’s structure (C₉H₄BrClN₂O₂) includes bromo, chloro, and nitro substituents on the quinoline backbone. Purity verification typically employs HPLC (≥98% purity, as per synthetic standards ), complemented by 1^1H/13^13C NMR for functional group confirmation. Mass spectrometry (MS) or high-resolution MS (HRMS) can resolve molecular ion peaks (e.g., [M+H]⁺ at m/z 302.90) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A stepwise approach is typical:

Halogenation : Bromination at position 7 and chlorination at position 4 of the quinoline core using reagents like PCl₅ or NBS (N-bromosuccinimide) under controlled temperatures .

Nitration : Introduce the nitro group at position 3 using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .
Intermediate characterization via TLC and IR spectroscopy ensures regioselectivity .

Q. How do solvent systems and temperature influence crystallization of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during synthesis, while gradual cooling in ethanol/water mixtures promotes high-purity crystals. Storage at 0–6°C is recommended to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, NO₂) impact the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group deactivates the quinoline ring, reducing electrophilic substitution but enabling Suzuki-Miyaura coupling at position 7 (bromo site) with Pd catalysts. Chlorine at position 4 may sterically hinder meta-substitution. DFT calculations or Hammett parameters can predict reactivity trends .

Q. What strategies mitigate competing by-products during nitration of bromo-chloro quinoline precursors?

  • Methodological Answer : Competing nitration at positions 5 or 6 is minimized by:

  • Using low temperatures (≤10°C) to slow reaction kinetics.
  • Pre-complexation with Lewis acids (e.g., BF₃) to direct nitration to position 3 .
    Post-reaction, column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound .

Q. How can conflicting NMR data for nitroquinoline derivatives be resolved?

  • Methodological Answer : Discrepancies in 1^1H NMR shifts (e.g., aromatic proton splitting patterns) arise from solvent polarity or tautomerism. Use deuterated DMSO for enhanced resolution and compare with computational NMR predictions (e.g., ACD/Labs or Gaussian). X-ray crystallography provides definitive structural validation .

Q. What role does this compound play in medicinal chemistry scaffold design?

  • Methodological Answer : The nitro group facilitates reduction to amino derivatives for kinase inhibitor development, while bromo/chloro substituents enable functionalization via click chemistry. In vitro assays (e.g., cytotoxicity screening) require careful handling due to potential photodegradation .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Variations (e.g., 151–152°C vs. 31–33°C ) stem from polymorphism or impurities. Differential scanning calorimetry (DSC) and recrystallization in multiple solvents (e.g., acetonitrile vs. toluene) can identify stable polymorphs .

Q. How to address discrepancies in synthetic yields for halogenation steps?

  • Methodological Answer : Lower yields (e.g., 60% vs. 85% ) may arise from incomplete bromination due to moisture-sensitive reagents. Anhydrous conditions (e.g., Schlenk line) and real-time monitoring via GC-MS improve reproducibility.

Q. Tables of Key Data

Property Value Reference
Molecular FormulaC₉H₄BrClN₂O₂
CAS Number723280-98-6
Purity (HPLC)≥95%
Recommended Storage0–6°C, inert atmosphere
Typical Synthetic Yield70–85% (post-column purification)

Properties

IUPAC Name

7-bromo-4-chloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTVATADCQABRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621175
Record name 7-Bromo-4-chloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723280-98-6
Record name 7-Bromo-4-chloro-3-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723280-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-chloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Bromo-3-nitroquinolin-4-ol (42 g, 156 millimoles (mmol)) was suspended in POCl3 (130 mL) and brought to 102° C. under an atmosphere of N2. After 45 min, all of the solids had dissolved, so the reaction was cooled to room temperature (RT). The resulting solids were collected by filtration, washed with H2O, and then partitioned with CH2Cl2 (3 L) and 2M Na2CO3 (500 mL). The organic layer was separated, washed with H2O (1×), dried over Na2SO4, filtered, and concentrated to afford 33.7 g of 7-bromo-4-chloro-3-nitroquinoline as a beige solid.
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

7-Bromo-4-chloro-3-nitroquinoline
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7-Bromo-4-chloro-3-nitroquinoline
7-Bromo-4-chloro-3-nitroquinoline
7-Bromo-4-chloro-3-nitroquinoline

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